molecular formula C17H20N6O2 B12182637 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12182637
M. Wt: 340.4 g/mol
InChI Key: AKYQYALETJCRLQ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both benzimidazole and triazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and triazole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The final step involves coupling these intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation)

Major Products

The major products of these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or sulfonated forms, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1-methylbenzimidazol-5-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C17H20N6O2/c1-23-10-18-12-9-11(4-6-13(12)23)5-7-15(24)19-17-20-16(21-22-17)14-3-2-8-25-14/h4,6,9-10,14H,2-3,5,7-8H2,1H3,(H2,19,20,21,22,24)

InChI Key

AKYQYALETJCRLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CCC(=O)NC3=NNC(=N3)C4CCCO4

Origin of Product

United States

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